molecular formula C22H25N3O5 B5459990 ETHYL 4-{2-[(2-PHENOXYACETYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-{2-[(2-PHENOXYACETYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5459990
M. Wt: 411.5 g/mol
InChI Key: QXFDLRAACZARTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-[(2-PHENOXYACETYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. Its structure comprises an ethyl ester group, a phenoxyacetyl group, and a tetrahydropyrazinecarboxylate moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(2-PHENOXYACETYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the phenoxyacetyl derivative, followed by its reaction with an appropriate amine to form the amide bond. The final step involves the cyclization of the intermediate to form the tetrahydropyrazine ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(2-PHENOXYACETYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, reduction may produce alcohols, and substitution can introduce new functional groups into the molecule .

Scientific Research Applications

ETHYL 4-{2-[(2-PHENOXYACETYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(2-PHENOXYACETYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

ETHYL 4-{2-[(2-PHENOXYACETYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:

    ETHYL 4-[(2-PHENOXYACETYL)AMINO]BENZOATE: Shares a similar phenoxyacetyl group but lacks the tetrahydropyrazine ring.

    ETHYL 4-[(2-PHENOXYACETYL)AMINO]BENZOYL-1-PIPERAZINECARBOXYLATE: Contains a piperazine ring instead of a tetrahydropyrazine ring[][8].

Properties

IUPAC Name

ethyl 4-[2-[(2-phenoxyacetyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-2-29-22(28)25-14-12-24(13-15-25)21(27)18-10-6-7-11-19(18)23-20(26)16-30-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFDLRAACZARTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.